molecular formula C11H22O6 B10777732 Einecs 309-363-2 CAS No. 39824-10-7

Einecs 309-363-2

Cat. No.: B10777732
CAS No.: 39824-10-7
M. Wt: 250.29 g/mol
InChI Key: RYIWDDCNJPSPRA-UHFFFAOYSA-N
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Description

Einecs 309-363-2, also known as Pentyl D-glucoside, is a chemical compound with the molecular formula (C6H10O5)nC5H12O. It is a type of alkyl glucoside, which is a class of compounds formed by the reaction of glucose with fatty alcohols. These compounds are commonly used in various industrial and commercial applications due to their surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl D-glucoside is typically synthesized through the reaction of glucose with pentanol. The reaction is catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves heating the mixture of glucose and pentanol in the presence of a catalyst under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Pentyl D-glucoside involves the use of large-scale reactors where glucose and pentanol are mixed and heated. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Pentyl D-glucoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced forms of the compound.

    Substitution: The hydroxyl groups in the glucose moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pentyl D-glucoside has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize lipids.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of personal care products, detergents, and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Pentyl D-glucoside involves its ability to interact with lipid molecules and disrupt their structure. This property makes it an effective surfactant, allowing it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it reduces surface tension and enhances solubility.

Comparison with Similar Compounds

Similar Compounds

    Hexyl D-glucoside: Similar in structure but with a hexyl group instead of a pentyl group.

    Octyl D-glucoside: Contains an octyl group, making it more hydrophobic compared to Pentyl D-glucoside.

    Decyl D-glucoside: Has a decyl group, providing even greater hydrophobicity and surfactant properties.

Uniqueness

Pentyl D-glucoside is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Its moderate chain length provides optimal solubility and surfactant properties compared to shorter or longer chain alkyl glucosides.

Properties

IUPAC Name

2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWDDCNJPSPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874270
Record name B-PENTYLGALACTOPYRANOSIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100231-63-8, 39824-10-7
Record name Pentyl D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name B-PENTYLGALACTOPYRANOSIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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